

A Technical Guide to the Shelf Life and Stability of Amino-PEG12-Acid

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Compound of Interest

Compound Name: Amino-PEG12-Acid

Cat. No.: B3102126

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life, stability, and handling of **Amino-PEG12-Acid**, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Properties and Shelf Life

Amino-PEG12-Acid, with the chemical formula $C_{27}H_{55}NO_{14}$, is a hydrophilic 12-unit polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group.^{[1][2][3]} This structure allows for versatile conjugation to different molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.^{[1][2]}

Proper storage is crucial to maintain the integrity and functionality of **Amino-PEG12-Acid**. The following table summarizes the recommended storage conditions and shelf life based on information from various suppliers.

Storage Type	Temperature	Duration	Additional Notes
Long-term (Solid)	-20°C	>2 years	Protect from light. Store in a dry environment.
Short-term (Solid)	0 - 4°C	Days to weeks	Protect from light.
In Solvent	-80°C	Up to 6 months	Protect from light.
In Solvent	-20°C	Up to 1 month	Protect from light.
Shipping	Ambient Temperature	Stable for several weeks	Non-hazardous for ordinary shipping.

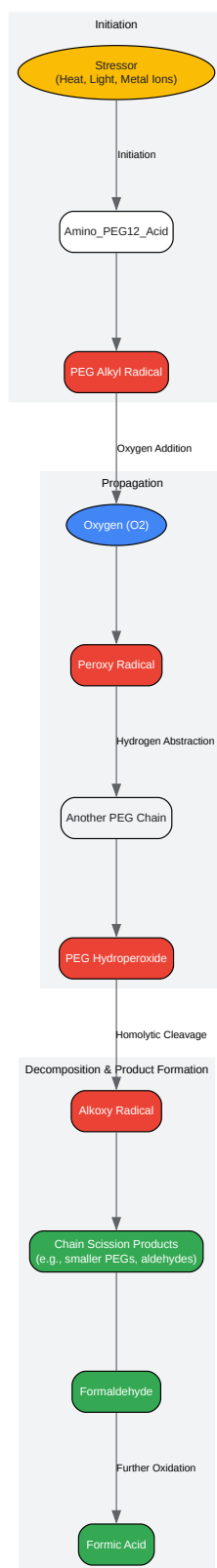
Solubility: **Amino-PEG12-Acid** is soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).

Potential Degradation Pathways

While specific degradation kinetics for **Amino-PEG12-Acid** are not extensively published, the stability of the molecule is primarily influenced by the polyether backbone. The primary degradation pathway for polyethylene glycols is oxidation. This process can be initiated by heat, light, or the presence of transition metals.

The oxidative degradation of the PEG chain can lead to chain scission and the formation of various byproducts, including formaldehyde and formic acid. These reactive species can potentially react with the terminal amine group of **Amino-PEG12-Acid** or other amine-containing molecules in a formulation, leading to impurities such as N-formylation and N-methylation.

Below is a proposed general degradation pathway for the PEG component of **Amino-PEG12-Acid**.

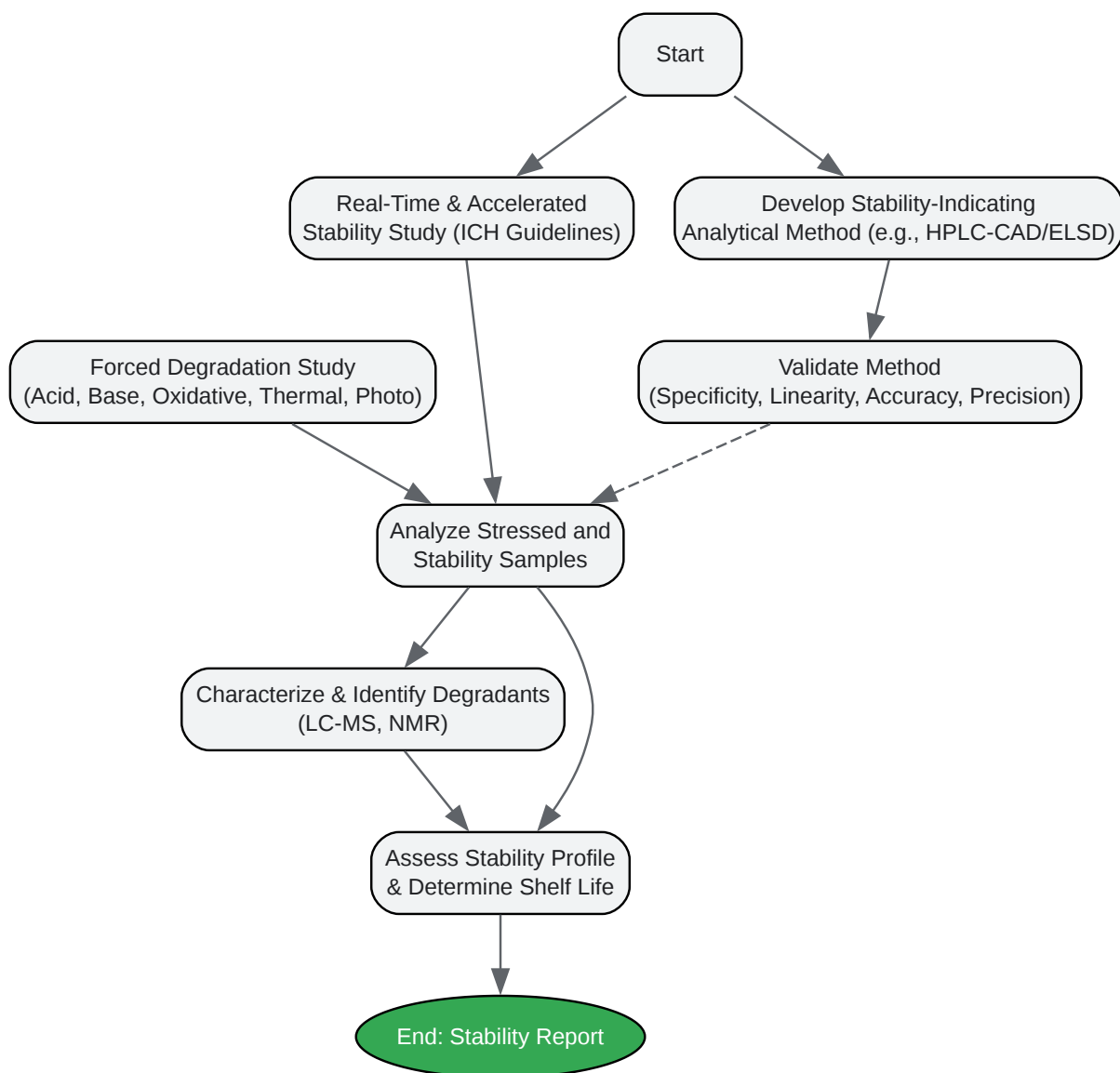
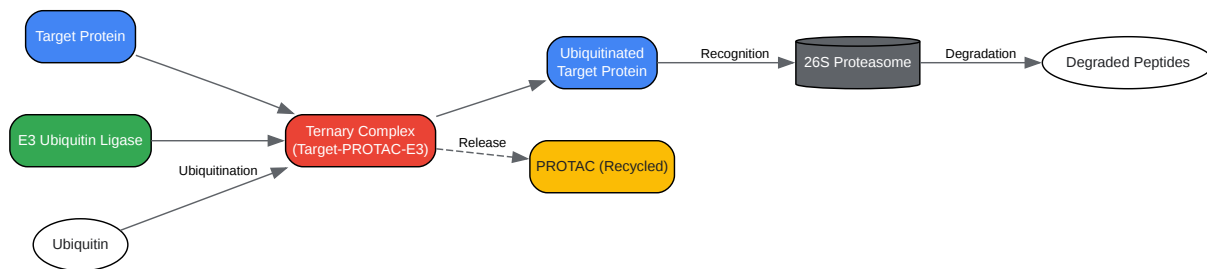


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Proposed Oxidative Degradation Pathway for the PEG Backbone.

Application in PROTAC Development

Amino-PEG12-Acid is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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